molecular formula C9H6BrNS B3141989 5-(4-Bromophenyl)isothiazole CAS No. 49602-97-3

5-(4-Bromophenyl)isothiazole

Cat. No.: B3141989
CAS No.: 49602-97-3
M. Wt: 240.12 g/mol
InChI Key: ULAQSIMEMVAAQI-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)isothiazole: is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are five-membered rings containing both sulfur and nitrogen atoms in a 1,2-relationship. The presence of a bromophenyl group at the 5-position of the isothiazole ring imparts unique chemical and biological properties to this compound .

Safety and Hazards

5-(4-Bromophenyl)isothiazole is primarily used for research and development purposes and is not advised for medicinal, household, or other uses . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

Isothiazoles, including 5-(4-Bromophenyl)isothiazole, are important in the field of drug discovery and organic synthesis . The emergence of novel heterocyclic architectures based on isothiazole opens the door for future investigations of this versatile heterocyclic scaffold . There is plenty of room for improvement and broadening of the material scope .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)isothiazole can be achieved through various methods. One common approach involves the reaction of 4-bromobenzylamine with thioamide under acidic conditions to form the isothiazole ring . Another method includes the cyclization of 4-bromophenylthioamide with nitriles in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(4-bromophenyl)-1,2-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAQSIMEMVAAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309108
Record name 5-(4-Bromophenyl)isothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49602-97-3
Record name 5-(4-Bromophenyl)isothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49602-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromophenyl)isothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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